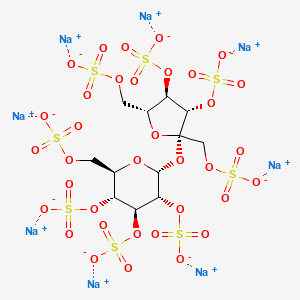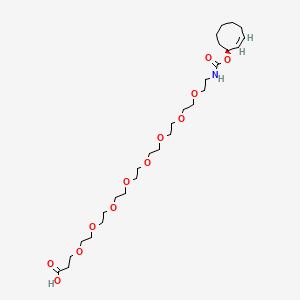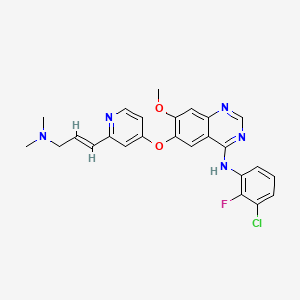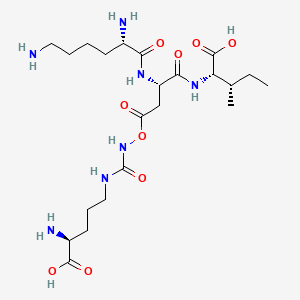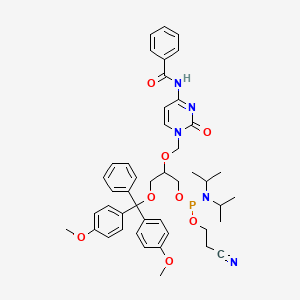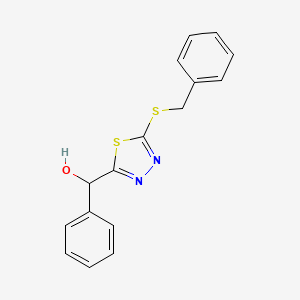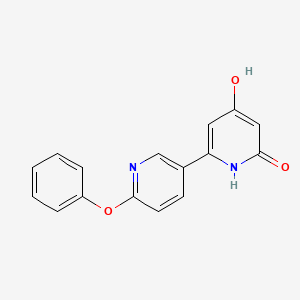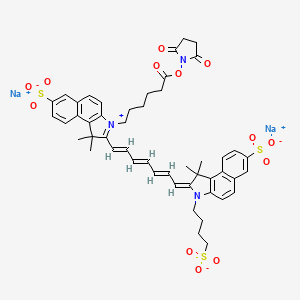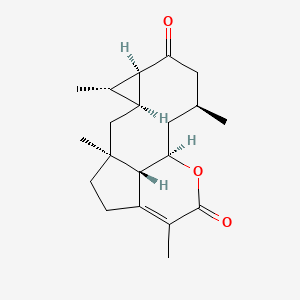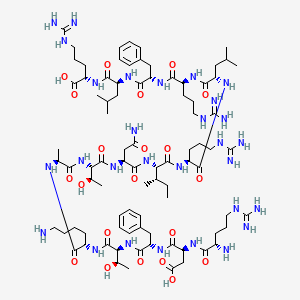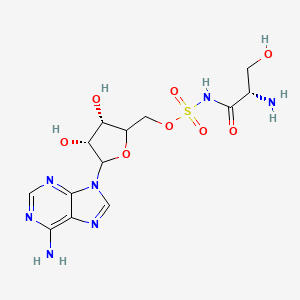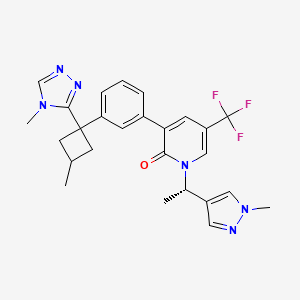
Cbl-b-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbl-b-IN-16 is a small molecule inhibitor that targets the Casitas B-lineage lymphoma-b protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in cancer immunotherapy by promoting immune responses against tumors. It is known for its ability to inhibit the negative regulatory effects of the Casitas B-lineage lymphoma-b protein on immune cells, thereby enhancing the activity of T cells and natural killer cells .
Méthodes De Préparation
The synthesis of Cbl-b-IN-16 involves the preparation of novel lactams. The synthetic route includes the formation of a five-membered heteroaryl ring, which is optionally substituted by various groups such as alkyl, cycloalkyl, aryl, or haloalkyl. The reaction conditions typically involve the use of halogen, alkyl, cyano, hydroxyl, alkoxy, and haloalkyl groups. The preparation process also includes the use of specific reagents and conditions to achieve the desired chemical structure .
Analyse Des Réactions Chimiques
Cbl-b-IN-16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Cbl-b-IN-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of the Casitas B-lineage lymphoma-b protein in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of the Casitas B-lineage lymphoma-b protein in immune cells, particularly T cells and natural killer cells.
Medicine: It has shown potential in cancer immunotherapy by enhancing the immune response against tumors. It is being studied for its ability to reverse immunosuppression in the tumor microenvironment and promote tumor regression.
Mécanisme D'action
Cbl-b-IN-16 exerts its effects by inhibiting the activity of the Casitas B-lineage lymphoma-b protein. This protein is involved in the ubiquitination and degradation of receptor tyrosine kinases, which are important for the regulation of immune cell activity. By inhibiting the Casitas B-lineage lymphoma-b protein, this compound enhances the activity of T cells and natural killer cells, promoting an immune response against tumors. The compound interacts with the tyrosine kinase binding domain and the linker helix region of the Casitas B-lineage lymphoma-b protein, locking it in an inactive conformation .
Comparaison Avec Des Composés Similaires
Cbl-b-IN-16 is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance immune responses against tumors. Similar compounds include:
Nx-1607: Another small molecule inhibitor of the Casitas B-lineage lymphoma-b protein, currently in phase I clinical trials for advanced solid tumor malignancies.
This compound stands out due to its specific interaction with the Casitas B-lineage lymphoma-b protein and its potential in cancer immunotherapy.
Propriétés
Formule moléculaire |
C26H27F3N6O |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
3-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-1-[(1S)-1-(1-methylpyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1 |
Clé InChI |
QRNMXYQPWPALPI-SFFMRIQBSA-N |
SMILES isomérique |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)[C@@H](C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
SMILES canonique |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
